molecular formula C36H30N2O2S2 B13800396 2-(2-[(E)-2-(3-Ethyl-1,3-benzothiazol-3-ium-2-YL)ethenyl]-5-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclopenten-1-YL)-1-oxo-1H-inden-3-olate

2-(2-[(E)-2-(3-Ethyl-1,3-benzothiazol-3-ium-2-YL)ethenyl]-5-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclopenten-1-YL)-1-oxo-1H-inden-3-olate

Cat. No.: B13800396
M. Wt: 586.8 g/mol
InChI Key: IXPGQFPLEGSTJU-LGFGCAMFSA-N
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Description

2-(2-[(E)-2-(3-Ethyl-1,3-benzothiazol-3-ium-2-YL)ethenyl]-5-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclopenten-1-YL)-1-oxo-1H-inden-3-olate is a complex organic compound. This compound is characterized by its intricate structure, which includes multiple aromatic rings and conjugated systems. Such compounds are often of interest in various fields of chemistry and material science due to their unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-[(E)-2-(3-Ethyl-1,3-benzothiazol-3-ium-2-YL)ethenyl]-5-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclopenten-1-YL)-1-oxo-1H-inden-3-olate typically involves multi-step organic reactions. These reactions may include:

    Condensation Reactions: Combining smaller molecules to form the larger, complex structure.

    Cyclization Reactions: Forming the cyclopentenyl and indene rings.

    Oxidation and Reduction Reactions: Adjusting the oxidation states of various parts of the molecule.

Industrial Production Methods

Industrial production of such complex compounds often involves:

    Batch Processing: Where reactions are carried out in large reactors.

    Continuous Flow Chemistry: For more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, altering its electronic properties.

    Reduction: Reduction reactions can modify the compound’s structure and reactivity.

    Substitution: Various substituents can be introduced to the aromatic rings, changing the compound’s characteristics.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts may be used to facilitate certain reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. They can include various derivatives with modified electronic and structural properties.

Scientific Research Applications

Chemistry

    Material Science: Used in the development of new materials with unique electronic properties.

    Organic Synthesis: As a building block for more complex molecules.

Biology and Medicine

    Fluorescent Probes: Due to its conjugated system, it may be used in biological imaging.

Industry

    Dyes and Pigments: The compound’s structure suggests potential use in the dye industry.

    Electronic Devices: Possible applications in organic electronics and photovoltaics.

Mechanism of Action

The compound’s mechanism of action involves its interaction with various molecular targets. Its conjugated system allows it to participate in electron transfer processes, making it useful in various applications. The specific pathways and targets depend on the context of its use, such as in biological systems or material science.

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-1,3-benzothiazol-2(3H)-ylidene: A simpler analog with similar electronic properties.

    Inden-3-olate Derivatives: Compounds with similar structural motifs.

Uniqueness

2-(2-[(E)-2-(3-Ethyl-1,3-benzothiazol-3-ium-2-YL)ethenyl]-5-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclopenten-1-YL)-1-oxo-1H-inden-3-olate stands out due to its complex structure, which imparts unique electronic and optical properties. This makes it particularly valuable in advanced scientific research and industrial applications.

Properties

Molecular Formula

C36H30N2O2S2

Molecular Weight

586.8 g/mol

IUPAC Name

2-[(2E,5E)-2,5-bis[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclopentylidene]indene-1,3-dione

InChI

InChI=1S/C36H30N2O2S2/c1-3-37-27-13-7-9-15-29(27)41-31(37)21-19-23-17-18-24(20-22-32-38(4-2)28-14-8-10-16-30(28)42-32)33(23)34-35(39)25-11-5-6-12-26(25)36(34)40/h5-16,19-22H,3-4,17-18H2,1-2H3/b23-19+,24-20+,31-21-,32-22-

InChI Key

IXPGQFPLEGSTJU-LGFGCAMFSA-N

Isomeric SMILES

CCN1/C(=C/C=C\2/C(=C3C(=O)C4=CC=CC=C4C3=O)/C(=C/C=C/5\SC6=CC=CC=C6N5CC)/CC2)/SC7=CC=CC=C17

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=C3CCC(=CC=C4N(C5=CC=CC=C5S4)CC)C3=C6C(=O)C7=CC=CC=C7C6=O

Origin of Product

United States

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